

Technical Guide: Solubility of (3-Fluoro-2-nitrophenyl)methanol in Organic Solvents

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Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **(3-Fluoro-2-nitrophenyl)methanol** in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for determining solubility. Furthermore, it presents qualitative solubility information for structurally related compounds to offer a comparative context for researchers. The guide details a standard experimental protocol for solubility measurement and includes a workflow diagram to visually represent the process, aiming to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction

(3-Fluoro-2-nitrophenyl)methanol is an organic compound of interest in various research and development sectors, particularly in pharmaceutical and chemical synthesis. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and formulation vehicles.

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for **(3-Fluoro-2-nitrophenyl)methanol**. This guide, therefore, focuses on providing the foundational knowledge and experimental procedures required to determine its solubility.

Solubility of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the solubility characteristics of compounds with structural similarities to **(3-Fluoro-2-nitrophenyl)methanol**, such as benzyl alcohol, 4-fluorobenzyl alcohol, and 4-nitrobenzyl alcohol. These compounds share key functional groups, and their behavior in various solvents can offer initial insights into the potential solubility profile of **(3-Fluoro-2-nitrophenyl)methanol**. It is a general principle in organic chemistry that "like dissolves like," meaning that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.^[1]

Compound Name	Structure	Relevant Functional Groups	Reported Solubility in Organic Solvents
Benzyl Alcohol	$C_6H_5CH_2OH$	Phenyl, Hydroxyl	Miscible with alcohols and diethyl ether. ^[2]
4-Fluorobenzyl Alcohol	$FC_6H_4CH_2OH$	Phenyl, Fluoro, Hydroxyl	Slightly soluble in water. ^[3] Serves as a solvent and reagent in organic synthesis, facilitating reactions that require a polar protic solvent. ^[4]
4-Nitrobenzyl Alcohol	$O_2NC_6H_4CH_2OH$	Phenyl, Nitro, Hydroxyl	Good solubility in organic solvents such as ethanol and ether. ^[5] Soluble in water (2 mg/ml at 20°C). ^[6] ^[7] ^[8]

Disclaimer: The data in this table is for structurally related compounds and should be used for estimation purposes only. Experimental determination is required for precise solubility values of **(3-Fluoro-2-nitrophenyl)methanol**.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

3.1. Materials and Equipment

- **(3-Fluoro-2-nitrophenyl)methanol** (solid)
- A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

3.2. Procedure

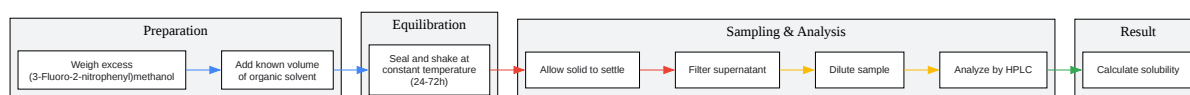
- **Preparation of Solvent:** Use high-purity organic solvents.
- **Addition of Solute:** Add an excess amount of solid **(3-Fluoro-2-nitrophenyl)methanol** to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** Add a known volume of the selected organic solvent to the vial.
- **Shaking:** Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is

reached. The temperature should be precisely controlled, as solubility is temperature-dependent.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
- **Sampling:** Carefully withdraw a sample from the clear supernatant using a syringe.
- **Filtration:** Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
- **Dilution:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated HPLC method to determine the concentration of **(3-Fluoro-2-nitrophenyl)methanol**. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.



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Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for **(3-Fluoro-2-nitrophenyl)methanol** in organic solvents is not readily available in the public domain, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and referencing the provided workflow, scientists can generate reliable solubility data. The contextual information on structurally similar compounds offers a preliminary basis for solvent selection. Accurate solubility data is indispensable for the effective design of chemical processes, including synthesis, purification, and formulation, in the fields of drug discovery and materials science.

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